molecular formula C23H32N2 B12594395 N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine CAS No. 627526-29-8

N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine

Katalognummer: B12594395
CAS-Nummer: 627526-29-8
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: RTBJKXGVICQZEA-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both benzhydryl and cyclohexylethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with (1S)-1-cyclohexylethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CH2Cl+C6H11CH(NH2)CH3C6H5CH2N(C6H11CH(CH3))CH2CH2NH2\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_{11}\text{CH}(\text{NH}_2)\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_6\text{H}_{11}\text{CH}(\text{CH}_3))\text{CH}_2\text{CH}_2\text{NH}_2 C6​H5​CH2​Cl+C6​H11​CH(NH2​)CH3​→C6​H5​CH2​N(C6​H11​CH(CH3​))CH2​CH2​NH2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    Benzhydryl Compounds: Compounds containing the benzhydryl group, such as diphenhydramine.

    Cyclohexylethylamines: Compounds with a cyclohexylethyl group, such as cyclohexylethylamine.

Uniqueness

N’-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine is unique due to its combination of benzhydryl and cyclohexylethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse fields of research.

Eigenschaften

CAS-Nummer

627526-29-8

Molekularformel

C23H32N2

Molekulargewicht

336.5 g/mol

IUPAC-Name

N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine

InChI

InChI=1S/C23H32N2/c1-19(20-11-5-2-6-12-20)24-17-18-25-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h3-4,7-10,13-16,19-20,23-25H,2,5-6,11-12,17-18H2,1H3/t19-/m0/s1

InChI-Schlüssel

RTBJKXGVICQZEA-IBGZPJMESA-N

Isomerische SMILES

C[C@@H](C1CCCCC1)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CC(C1CCCCC1)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.